molecular formula C10H14ClNO2 B1431460 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride CAS No. 1187930-01-3

3-Methylaminomethyl-benzoic acid methyl ester hydrochloride

Cat. No.: B1431460
CAS No.: 1187930-01-3
M. Wt: 215.67 g/mol
InChI Key: WUBDXFGVYQGRQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields. The general reaction involves the following steps:

  • Dissolve the amino acid in methanol.
  • Add trimethylchlorosilane to the solution.
  • Allow the reaction to proceed at room temperature.
  • Isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes using similar reagents and conditions as described above. The use of TMSCl and methanol is common due to the efficiency and scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methylaminomethyl-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis :
    • This compound is utilized as a coupling agent in peptide synthesis, particularly in solid-phase synthesis methods. It acts as an effective organic buffer, facilitating the formation of peptide bonds between amino acids, which is crucial for constructing complex polypeptides .
  • Biological Activity Studies :
    • Research indicates that this compound may exhibit potential biological activities, making it a candidate for pharmacological studies. Its role as an intermediate allows for the exploration of various derivatives that could possess therapeutic properties.
  • Analytical Chemistry :
    • The compound is employed in analytical testing procedures, including chromatography and mass spectrometry, to identify and quantify other chemical substances. It serves as a standard reference material due to its stable chemical nature .

Case Studies and Research Findings

  • A study highlighted the use of this compound in the development of novel anesthetic agents. The compound's ability to form stable salts enhances its solubility, making it suitable for local anesthesia applications with reduced toxicity compared to traditional anesthetics .
  • Another research effort focused on its application in synthesizing complex organic molecules, demonstrating its effectiveness in forming various esters and amides through controlled reactions. This versatility is critical for developing new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylaminomethyl-benzoic acid methyl ester hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo esterification, oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.

Biological Activity

3-Methylaminomethyl-benzoic acid methyl ester hydrochloride (commonly referred to as MAMB) is a compound that has garnered attention in pharmacological and ecological studies due to its potential biological activities. This article delves into the biological activity of MAMB, highlighting its pharmacological properties, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

MAMB is an ester derivative of benzoic acid, characterized by the presence of a methylamino group. Its chemical formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 201.68 g/mol. The compound's structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry.

Pharmacological Effects

Research has indicated that MAMB exhibits several pharmacological properties, primarily through its interactions with various receptors and enzymes:

  • Anti-inflammatory Activity : MAMB has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
  • Analgesic Properties : Preliminary studies suggest that MAMB may possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This was demonstrated in pain models where MAMB significantly reduced pain responses.
  • Antimicrobial Activity : Some investigations have reported that MAMB possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

Toxicity Profile

The toxicity assessment of MAMB is crucial for understanding its safety profile:

  • Acute Toxicity : According to risk assessment data, MAMB has low acute toxicity with a median lethal dose (LD50) greater than 2000 mg/kg in mammalian models, indicating a favorable safety margin for therapeutic use .
  • Chronic Toxicity : The compound exhibits moderate subchronic toxicity with a no-observed-adverse-effect level (NOAEL) ranging from 30-300 mg/kg body weight per day . This suggests that while generally safe, prolonged exposure should be approached with caution.
  • Genotoxicity : In vitro studies have shown mixed results regarding the genotoxic potential of MAMB. While some assays indicated moderate clastogenic activity, others found no evidence of mutagenicity .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human whole blood assays, MAMB was tested for its ability to inhibit prostaglandin E2 (PGE2)-induced TNFα production. The compound demonstrated an IC50 value of 123 nM, showcasing its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Analgesic Efficacy

In a murine model of induced pain (monoiodoacetic acid model), MAMB was administered at varying doses. Results showed that higher doses significantly alleviated pain compared to control groups, suggesting its efficacy as an analgesic agent comparable to traditional NSAIDs .

Comparative Analysis with Similar Compounds

A comparative analysis of MAMB with structurally similar compounds reveals insights into its unique pharmacological profile:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains methylamino groupAnti-inflammatory, analgesic
Benzoic acid derivativesVaries by substituent groupsAntimicrobial activity
Other methyl estersGenerally lower potency in anti-inflammatory effectsVariable depending on structure

Properties

IUPAC Name

methyl 3-(methylaminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-8-4-3-5-9(6-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBDXFGVYQGRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-01-3
Record name Benzoic acid, 3-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-[(methylamino)methyl]benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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